

Unveiling the Interactome of PSMA4: A Technical Guide for Researchers

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This in-depth technical guide provides a comprehensive overview of the known protein-protein interactions of the Proteasome Subunit Alpha Type-4 (PSMA4). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows involving PSMA4.

Introduction to PSMA4

Proteasome Subunit Alpha Type-4 (PSMA4) is a crucial component of the 20S proteasome core complex, a multi-catalytic protease responsible for the degradation of most intracellular proteins.[1][2] This process is essential for maintaining protein homeostasis, regulating cell cycle progression, and various other critical cellular functions. Given its central role, understanding the intricate network of PSMA4's protein-protein interactions is paramount for elucidating disease mechanisms and developing novel therapeutic strategies.

Known Protein-Protein Interactions of PSMA4

PSMA4 engages in a multitude of interactions, primarily with other subunits of the proteasome to form the functional 26S proteasome complex. Beyond its structural role, PSMA4 interacts with a diverse array of proteins involved in cellular processes such as ubiquitination, signal transduction, and viral life cycles. The following table summarizes the key known protein-protein interactions of PSMA4.



Interacting Protein	Protein Family/Function	Organism	Experimental Evidence
Proteasome Subunits			
PSMA3, PSMA5, PSMA6, PSMA7	Proteasome alpha subunits	Human	Co-fractionation, Affinity Capture-MS[3] [4]
PSMB1, PSMB2, PSMB3, PSMB4	Proteasome beta subunits	Human	Co-fractionation, Affinity Capture-MS[4]
PSMC4, PSMD7, PSMD8	Proteasome 19S regulatory particle subunits	Human	Affinity Capture-MS
Ubiquitin-Proteasome System			
FZR1 (Cdh1)	Anaphase-promoting complex/cyclosome (APC/C) co-factor	Human	Co- immunoprecipitation[5][6]
PRKN (Parkin)	E3 ubiquitin ligase	Human	Yeast Two-Hybrid, Co- immunoprecipitation[3][7][8]
Signaling and Other Proteins			
CD274 (PD-L1)	Immune checkpoint protein	Human	Inferred from genetic interaction
NOS2 (iNOS)	Nitric oxide synthase	Human	Inferred from genetic interaction
TRAF6	E3 ubiquitin ligase, signal transducer	Human	Co- immunoprecipitation[9]



		Human	Yeast Two-Hybrid, Co-
HIV-1 Tat	Viral trans-activator	Immunodeficiency	immunoprecipitation[1
		Virus 1	0][11][12]

Quantitative Analysis of PSMA4 Interactions

Obtaining precise quantitative data, such as binding affinities (Kd), is crucial for understanding the strength and dynamics of protein-protein interactions. While extensive quantitative data for all PSMA4 interactions is not readily available in the literature, this section will be updated as new findings emerge. The development of techniques like ProteasomeID, a method for quantitative mapping of proteasome interactomes, promises to provide more of this valuable data in the near future.

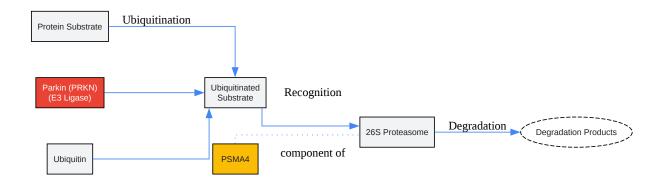
Signaling Pathways Involving PSMA4

PSMA4, as part of the proteasome, plays a critical role in numerous signaling pathways by mediating the degradation of key regulatory proteins.

Parkin-Mediated Ubiquitination and Neurodegeneration

The E3 ubiquitin ligase Parkin (PRKN) has been shown to interact with the proteasome subunit alpha 4.[3][7] Mutations in the PRKN gene are a major cause of autosomal recessive juvenile Parkinson's disease. The interaction between Parkin and PSMA4 is thought to be involved in the presentation of substrates for proteasomal degradation, a process critical for neuronal health.





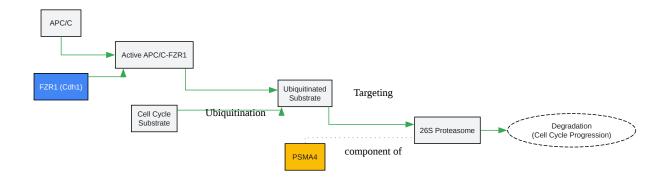
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Caption: Parkin-mediated ubiquitination and proteasomal degradation pathway.

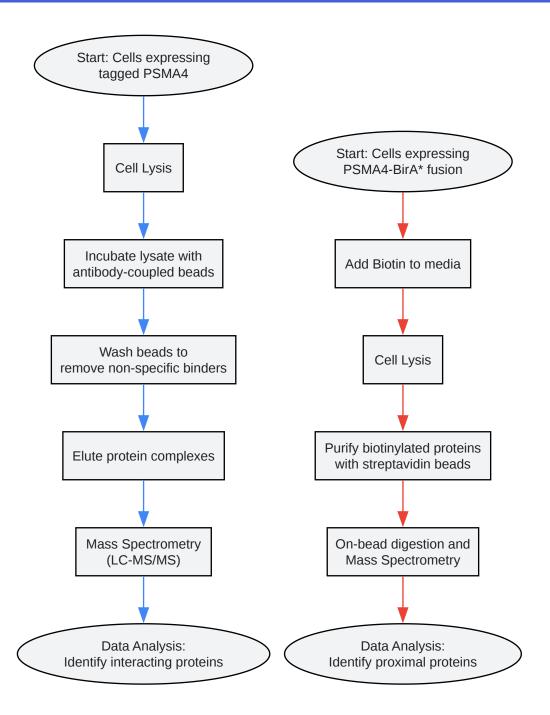
Regulation of Cell Cycle by FZR1 (Cdh1)

FZR1 is a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression by targeting specific proteins for degradation by the proteasome. The interaction between FZR1 and the proteasome, including PSMA4, is essential for timely degradation of cell cycle regulators.

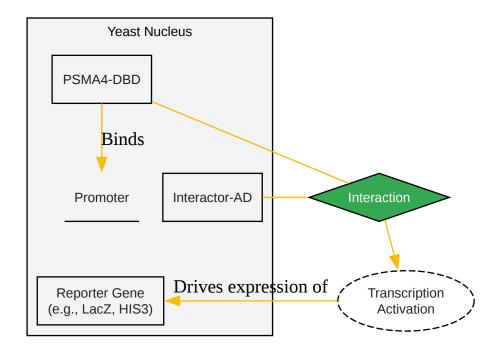












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